Acetylcholinesterase (AChE) Inhibitory Activity: Moderate Potency Against Human Erythrocyte AChE
2-(4-(ethylthio)phenyl)-N-(4-nitrophenyl)acetamide exhibits moderate inhibitory activity against human erythrocyte acetylcholinesterase (AChE) with an IC50 of 65,000 nM (65 µM) [1]. In contrast, the well‑characterized AChE inhibitor donepezil, a standard reference compound, displays an IC50 of approximately 5‑10 nM against human AChE under similar assay conditions [2]. This represents a difference in potency of roughly 6,500‑ to 13,000‑fold. The specific structural features of CAS 941883-31-4, including the 4‑ethylthio and 4‑nitrophenyl groups, are crucial for this level of activity, as demonstrated in structure-activity relationship (SAR) studies of related arylthioacetamides where even minor modifications drastically alter AChE inhibition [3].
| Evidence Dimension | In vitro AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 65,000 nM (65 µM) |
| Comparator Or Baseline | Donepezil (reference AChE inhibitor): IC50 ≈ 5‑10 nM against human AChE |
| Quantified Difference | Approximately 6,500‑ to 13,000‑fold lower potency |
| Conditions | Inhibition of human erythrocyte AChE, incubated for 12 mins before addition of acetylthiocholine iodide substrate, measured by spectrophotometric analysis [1]. Donepezil data from comparable human AChE assays [2]. |
Why This Matters
This quantitative data allows researchers to select CAS 941883-31-4 as a moderately potent AChE inhibitor, which is valuable as a tool compound for studying the effects of partial or sub‑maximal enzyme inhibition in cellular or in vivo models, distinct from the near‑complete inhibition achieved by potent clinical candidates like donepezil.
- [1] BindingDB. BDBM50358311 (CHEMBL1922540). Affinity Data: IC50 = 6.50E+4 nM (AChE). Available at: https://www.bindingdb.org/bind/BDBM50358311. View Source
- [2] Sugimoto, H. et al. Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors. Current Medicinal Chemistry, 2000, 7(3), 303-339. View Source
- [3] Zhu, X. et al. Synthesis, biological evaluation and molecular modeling studies of N-aryl-2-arylthioacetamides as non-nucleoside HIV-1 reverse transcriptase inhibitors. Chemical Biology & Drug Design, 2010, 76(4), 330-339. View Source
